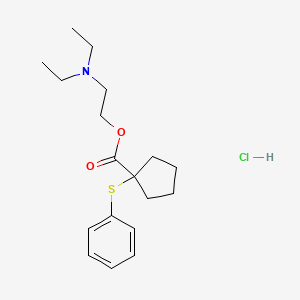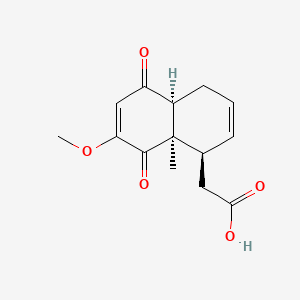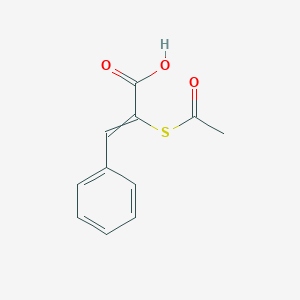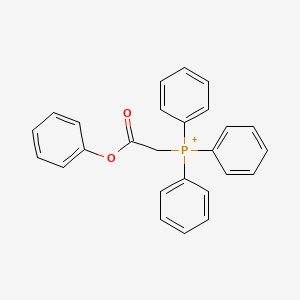
Ethoxy(oxan-3-yl)borinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethoxy(oxan-3-yl)borinate is a boronic ester compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. Boronic esters are known for their ability to form reversible covalent bonds with diols, making them useful in a range of applications from organic synthesis to materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethoxy(oxan-3-yl)borinate can be synthesized through the reaction of oxan-3-ol with ethyl boronic acid under anhydrous conditions. The reaction typically involves the use of a dehydrating agent to facilitate the esterification process. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethoxy(oxan-3-yl)borinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boronic ester back to the corresponding boronic acid.
Substitution: The ethoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides or amines are employed under basic conditions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boronic acids.
Substitution: Various substituted boronic esters depending on the nucleophile used.
Scientific Research Applications
Ethoxy(oxan-3-yl)borinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form reversible covalent bonds with diols.
Industry: Utilized in the production of advanced materials, including polymers and sensors.
Mechanism of Action
The mechanism of action of ethoxy(oxan-3-yl)borinate involves the formation of reversible covalent bonds with diols. This interaction is facilitated by the boron atom, which acts as a Lewis acid, accepting electron pairs from the diol. This property is exploited in various applications, including sensing and drug delivery, where the reversible nature of the bond is advantageous .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Comparison
Ethoxy(oxan-3-yl)borinate is unique due to its cyclic structure, which imparts different reactivity compared to linear boronic acids. This cyclic nature allows for more stable interactions with diols and other nucleophiles, making it particularly useful in applications requiring high specificity and stability .
This compound stands out among boronic esters for its versatility and stability, making it a valuable compound in both research and industrial applications. Its ability to form reversible covalent bonds with diols opens up numerous possibilities for its use in various fields.
Properties
CAS No. |
104986-33-6 |
|---|---|
Molecular Formula |
C7H14BO3- |
Molecular Weight |
157.00 g/mol |
IUPAC Name |
ethoxy(oxan-3-yl)borinate |
InChI |
InChI=1S/C7H14BO3/c1-2-11-8(9)7-4-3-5-10-6-7/h7H,2-6H2,1H3/q-1 |
InChI Key |
YWUZAEFCCIKPSH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CCCOC1)([O-])OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[(4-Hydroxyphenyl)methyl]phenoxy}butanoic acid](/img/structure/B14332036.png)
![Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]-](/img/structure/B14332037.png)
![1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium acetate](/img/structure/B14332038.png)

![(7R,12S)-5-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14332042.png)
![Carbamic acid, [2-(3,4-dihydroxyphenyl)ethyl]-, hexyl ester](/img/structure/B14332046.png)
![2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline](/img/structure/B14332047.png)


![3-Phenyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14332066.png)
![5-[(Naphthalen-1-yl)methyl]-3-phenylcyclopent-2-en-1-one](/img/structure/B14332073.png)

![[(3-Methylquinoxalin-2-yl)oxy]acetyl chloride](/img/structure/B14332083.png)

